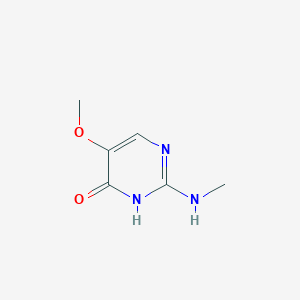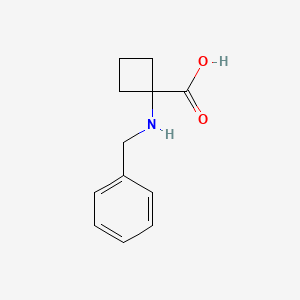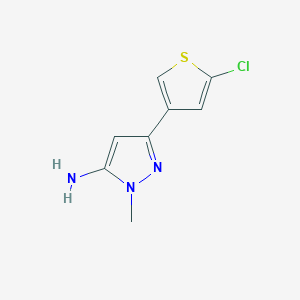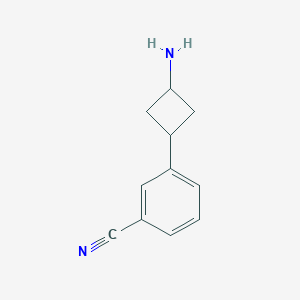
5-Bromo-4-(propan-2-yloxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(propan-2-yloxy)pyridin-3-amine is a chemical compound with the molecular formula C₈H₁₁BrN₂O and a molecular weight of 231.09 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(propan-2-yloxy)pyridin-3-amine typically involves the bromination of 4-(propan-2-yloxy)pyridin-3-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(propan-2-yloxy)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-(propan-2-yloxy)pyridin-3-amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 4-(propan-2-yloxy)pyridin-3-amine.
Scientific Research Applications
5-Bromo-4-(propan-2-yloxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(propan-2-yloxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine
- 5-Bromo-2-chloropyridine
- 3-Pyridinol, 2-bromo-
Uniqueness
5-Bromo-4-(propan-2-yloxy)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .
Properties
Molecular Formula |
C8H11BrN2O |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
5-bromo-4-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C8H11BrN2O/c1-5(2)12-8-6(9)3-11-4-7(8)10/h3-5H,10H2,1-2H3 |
InChI Key |
WSANJFGCQMVAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=NC=C1N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Phenylbutan-2-yl)amino]ethan-1-ol](/img/structure/B13258638.png)



amine](/img/structure/B13258659.png)
![2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13258663.png)



amine](/img/structure/B13258698.png)
![2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13258703.png)
![2-{[(Cyclopropylmethyl)amino]methyl}-5-methoxyphenol](/img/structure/B13258711.png)
![2-[(But-2-yn-1-yl)amino]-5-chlorobenzoic acid](/img/structure/B13258718.png)
![1-Bromo-2-[(3-methylbutan-2-YL)oxy]cycloheptane](/img/structure/B13258724.png)
